- Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate), Helvetica Chimica Acta, 1995, 78(5), 1185-206
Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)
93267-05-1 structure
Product Name:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
N.o CAS:93267-05-1
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD27578336
CID:5087941
Update Time:2025-05-20
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
- (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
- (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
-
- MDL: MFCD27578336
- Inchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
- Chave InChI: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
- SMILES: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 6
- Complexidade: 232
- XLogP3: 1.2
- Superfície polar topológica: 64.599
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126267-50mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 50mg |
$240 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-250mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-500mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-1g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-5g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 5g |
$4475 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749514-1g |
Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate |
93267-05-1 | 98% | 1g |
¥3633.00 | 2024-04-25 | |
| eNovation Chemicals LLC | Y1126267-50mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 50mg |
$240 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126267-1g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 1g |
$1115 | 2025-02-24 |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ; rt → -60 °C
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
- Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
- Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963
Método de produção 5
Condições de reacção
1.1 Reagents: Nickel Solvents: Ethanol
Referência
- Approaches toward the total syntheses of astins A, B, and C, Tetrahedron Letters, 1994, 35(14), 2121-4
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; 24 h, rt
Referência
- Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ; overnight, 3 bar, rt
Referência
- MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804
Método de produção 8
Condições de reacção
Referência
- On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding, Journal of Organic Chemistry, 1996, 61(24), 8402-8406
Método de produção 9
Condições de reacção
Referência
- Lithium diorganocuprate reactions with L-serine derivatives, Tetrahedron Letters, 1984, 25(26), 2759-62
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials
- Di-tert-butyl dicarbonate
- Methyllithium (1.6M in Diethyl Ether)
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- Boc-L-2-aminobutanoic acid
- L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- L-2-Aminobutyric Acid Methyl Ester Hydrochloride
- (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Literatura Relacionada
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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